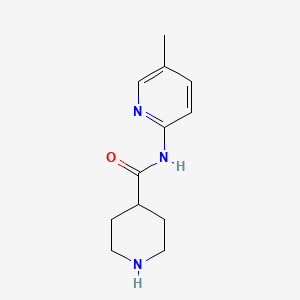

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-2-3-11(14-8-9)15-12(16)10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNMYWMFKSOQOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651348 | |

| Record name | N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110105-97-0 | |

| Record name | N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 2-Bromo-5-methylpyridine and 4-Amino-1-benzylpiperidine

The primary synthetic route involves coupling 2-bromo-5-methylpyridine with 4-amino-1-benzylpiperidine under palladium catalysis. This method, disclosed in patent JPWO2011030537A1, proceeds via a Buchwald-Hartwig amination mechanism to form 2-(1-benzylpiperidin-4-ylamino)-5-methylpyridine. The reaction is typically conducted in a solvent such as toluene or dioxane at 80–100°C for 12–24 hours, using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos). The benzyl-protecting group ensures regioselectivity and prevents side reactions during the coupling step.

Deprotection of the Benzyl Group

Following coupling, the benzyl group is removed via hydrogenolysis using palladium hydroxide on carbon under a hydrogen atmosphere (1–3 atm, 25–50°C). This step yields 5-methyl-2-(piperidin-4-ylamino)pyridine, which is subsequently reacted with a furancarboxylic acid chloride to form the target carboxamide. Alternative deprotection methods, such as catalytic transfer hydrogenation with ammonium formate, have also been reported to achieve >90% purity.

Alternative Route Using Ethyl 4-Amino-1-piperidinecarboxylate

Coupling with 2-Bromo-5-methylpyridine

A modified approach substitutes 4-amino-1-benzylpiperidine with ethyl 4-amino-1-piperidinecarboxylate. This substrate reacts with 2-bromo-5-methylpyridine under similar palladium-catalyzed conditions, producing ethyl 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylate. The ethoxycarbonyl group serves as a temporary protecting moiety, which is later cleaved under basic conditions (e.g., NaOH in ethanol/water) to yield the free amine intermediate.

Carboxamide Formation

The amine intermediate is acylated using furancarboxylic acid chloride in dichloromethane with triethylamine as a base. This step proceeds at 0–25°C, achieving yields of 70–85% after purification via silica gel chromatography. Notably, this route avoids the use of high-pressure hydrogenation, making it preferable for laboratories without specialized equipment.

Transfer Hydrogenation for Intermediate Synthesis

Methylation of Piperidine-4-carboxylic Acid

Patent US8697876B2 describes a transfer hydrogenation method to synthesize 1-methylpiperidine-4-carboxylic acid, a potential precursor for carboxamide derivatives. Piperidine-4-carboxylic acid (isonipecotic acid) reacts with formaldehyde under ambient pressure in the presence of a palladium catalyst (e.g., Pd/C) and formic acid at 90–95°C. This one-pot methylation achieves >95% conversion, eliminating the need for gaseous hydrogen.

Conversion to Carboxamide

The methylated intermediate is treated with thionyl chloride to form the acyl chloride, which reacts with 5-methylpyridin-2-amine in tetrahydrofuran (THF) under reflux. Diethylamine is added to scavenge HCl, yielding N-(5-methylpyridin-2-yl)-1-methylpiperidine-4-carboxamide. While this method introduces an additional methyl group on the piperidine nitrogen, it demonstrates the versatility of transfer hydrogenation in modifying the core structure.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the three primary methods:

Critical Considerations in Process Optimization

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF accelerate palladium-catalyzed couplings but may increase side product formation. Conversely, toluene balances reactivity and selectivity, particularly in the presence of sterically hindered substrates. Temperature control during deprotection (25–50°C) prevents degradation of the pyridine ring.

Catalyst Loading and Ligand Selection

Reducing palladium loading from 5 mol% to 2 mol% with Xantphos as a ligand maintains catalytic activity while lowering costs. In transfer hydrogenation, 10% Pd/C achieves complete methylation without over-reduction.

Chemical Reactions Analysis

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is utilized in proteomics research to study protein interactions and functions.

Industry: It can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Modifications and Activity Trends

4-Methylpyridin-2-yl () and pyridin-3-ylpyrimidine () substituents introduce steric and electronic variations, impacting DNA cleavage and antibacterial activity.

Sulfonyl and benzothiazole additions () increase molecular weight but improve solubility and multitarget engagement.

Biological Activity :

- Antiangiogenic activity in ’s analogs correlates with pyrimidine-pyridine-phenyl substituents, suggesting that extended aromatic systems enhance DNA interaction.

- SARS-CoV-2 inhibitors () rely on bulkier groups (e.g., naphthalene, azetidine) for protease binding, a feature absent in the simpler target compound.

Biological Activity

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a notable compound within the class of piperidine derivatives, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 5-methylpyridine moiety and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 247.32 g/mol. The structural uniqueness of this compound contributes to its distinct biological properties.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several pharmacological contexts:

- Anticancer Activity : Research indicates that piperidine derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM .

- Enzyme Modulation : The compound is believed to interact with specific enzymes, potentially modulating their activity. This interaction is crucial for drug development, particularly in targeting pathways involved in disease progression.

- Receptor Binding : Studies suggest that this compound may bind to various receptors, influencing cellular signaling pathways that are vital for maintaining homeostasis or combating disease .

Synthesis

The synthesis of this compound typically involves the reaction between 5-methyl-2-pyridinecarboxylic acid and piperidine under controlled conditions, often utilizing solvents like tetrahydrofuran at varying temperatures. This method allows for high yields of the target compound while maintaining structural integrity.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| This compound | Piperidine structure; specific carboxamide position | 0.94 |

| N-Methylpiperidine-4-carboxamide | Methyl group on piperidine; different carboxamide position | 0.87 |

| Piperidine-4-carboxamide hydrochloride | Lacks pyridine substitution; simpler structure | 0.90 |

| (S)-Pyrrolidine-3-carboxamide hydrochloride | Different ring structure; related carboxamide functionality | 0.87 |

This table underscores the distinctiveness of this compound, particularly regarding its functional groups that contribute to its chemical reactivity and biological activity.

Case Studies

Several case studies have evaluated the efficacy of N-(5-methylpyridin-2-yl)piperidine derivatives in preclinical settings:

- Anti-Angiogenic Activity : In vivo studies using the chick chorioallantoic membrane (CAM) model demonstrated that related compounds effectively inhibited angiogenesis, which is crucial in cancer progression . The presence of electron-donating or withdrawing groups significantly influenced the antiangiogenic potency.

- DNA Cleavage Studies : Some derivatives exhibited notable DNA binding and cleavage abilities, suggesting potential applications in cancer therapy by targeting DNA integrity within malignant cells .

Q & A

Q. What are the standard synthetic routes for N-(5-methylpyridin-2-yl)piperidine-4-carboxamide, and how is purity confirmed?

Answer: The compound is typically synthesized via nucleophilic substitution or amide coupling reactions. For example, piperidine-4-carboxylic acid derivatives are reacted with substituted pyridines under anhydrous conditions using coupling agents like EDC/HOBt. Post-synthesis purification involves column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization. Purity is confirmed using HPLC (≥98% purity, as in ) and structural validation via -NMR and -NMR (e.g., integration ratios and chemical shifts matching expected proton environments) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Answer:

- X-ray crystallography : Resolves 3D conformation (e.g., piperidine ring puckering and amide bond geometry) ().

- NMR spectroscopy : Identifies substituent positions (e.g., methyl group on pyridine at δ ~2.5 ppm) and confirms stereochemistry.

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated mass) ().

- FT-IR : Confirms amide C=O stretching (~1650–1700 cm) and aromatic C-H vibrations .

Q. How is the compound screened for initial biological activity in academic research?

Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., σ1/σ2 receptor binding using -ligands) ().

- Enzyme inhibition : CDK inhibition assays (e.g., IC determination via kinase activity kits) ().

- Cellular assays : Cytotoxicity profiling (e.g., MTT assays in cancer cell lines) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s affinity for σ receptors?

Answer: Substituents on the piperidine nitrogen or pyridine ring significantly modulate σ receptor binding. For example:

- Electron-withdrawing groups (e.g., Cl on pyridine) enhance σ1 affinity by stabilizing ligand-receptor interactions.

- Bulky substituents (e.g., benzyl groups) may sterically hinder binding to σ2 receptors.

SAR studies use iterative synthesis and competitive binding assays (e.g., K values from displacement curves) to optimize selectivity () .

Q. What computational strategies are used to predict its interaction with viral targets like SARS-CoV-2 Mpro^{pro}pro?

Answer:

- Molecular docking (AutoDock Vina, Glide): Predicts binding poses in M active sites (e.g., hydrogen bonding with His41/Cys145).

- MD simulations : Assesses stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns).

- Free energy calculations (MM/PBSA) : Estimates binding energies (ΔG) to prioritize candidates () .

Q. How are conflicting pharmacological data (e.g., varying σ receptor affinities) resolved?

Answer: Contradictions arise from assay conditions (e.g., buffer pH, radioligand choice) or cellular models. Mitigation strategies include:

Q. What methods evaluate its pharmacokinetic properties in preclinical studies?

Answer:

- Solubility : Shake-flask method in PBS/DMSO (e.g., 76 mg/mL in DMSO; ).

- Metabolic stability : Microsomal incubation (e.g., t in liver microsomes).

- Plasma protein binding : Equilibrium dialysis or ultrafiltration.

- Permeability : Caco-2 monolayer assays for intestinal absorption .

Safety and Handling

Q. What safety precautions are recommended for laboratory handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.